molecular formula C20H34SSn B14497953 Stannane, tributyl[1-(phenylthio)ethenyl]- CAS No. 64806-52-6

Stannane, tributyl[1-(phenylthio)ethenyl]-

Katalognummer: B14497953
CAS-Nummer: 64806-52-6
Molekulargewicht: 425.3 g/mol
InChI-Schlüssel: OVUVJTRHZSQISF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stannane, tributyl[1-(phenylthio)ethenyl]- is an organotin compound with the molecular formula C({20})H({34})SSn It is a derivative of stannane, where three butyl groups and one [1-(phenylthio)ethenyl] group are attached to the tin atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of stannane, tributyl[1-(phenylthio)ethenyl]- typically involves the reaction of tributylstannyl lithium with [1-(phenylthio)ethenyl] halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Stannane, tributyl[1-(phenylthio)ethenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol group.

    Substitution: The [1-(phenylthio)ethenyl] group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Stannane, tributyl[1-(phenylthio)ethenyl]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of stannane, tributyl[1-(phenylthio)ethenyl]- involves its interaction with various molecular targets. The phenylthio group can participate in nucleophilic or electrophilic reactions, while the tin atom can form stable complexes with other molecules. These interactions can modulate biological pathways and chemical processes, leading to the desired effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Stannane, tributylvinyl-: Similar structure but with a vinyl group instead of [1-(phenylthio)ethenyl].

    Stannane, tributyl[1-(phenylmethyl)ethenyl]-: Similar structure but with a phenylmethyl group instead of phenylthio.

Uniqueness

Stannane, tributyl[1-(phenylthio)ethenyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where such properties are desired.

Eigenschaften

CAS-Nummer

64806-52-6

Molekularformel

C20H34SSn

Molekulargewicht

425.3 g/mol

IUPAC-Name

tributyl(1-phenylsulfanylethenyl)stannane

InChI

InChI=1S/C8H7S.3C4H9.Sn/c1-2-9-8-6-4-3-5-7-8;3*1-3-4-2;/h3-7H,1H2;3*1,3-4H2,2H3;

InChI-Schlüssel

OVUVJTRHZSQISF-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)SC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.